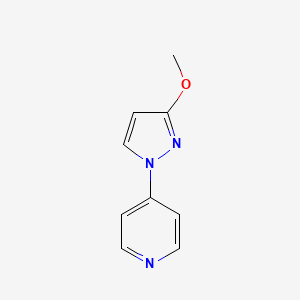

4-(3-Methoxy-1H-pyrazol-1-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

4-(3-methoxypyrazol-1-yl)pyridine |

InChI |

InChI=1S/C9H9N3O/c1-13-9-4-7-12(11-9)8-2-5-10-6-3-8/h2-7H,1H3 |

InChI Key |

XKRHKVFNBBIIGV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN(C=C1)C2=CC=NC=C2 |

Origin of Product |

United States |

Advanced Structural Characterization and Theoretical Analysis of 4 3 Methoxy 1h Pyrazol 1 Yl Pyridine

Conformational Analysis and Tautomerism Studies of Pyrazole-Pyridine Systems

The conformational landscape and potential tautomerism of pyrazole-pyridine systems are critical determinants of their chemical behavior. For 4-(3-Methoxy-1H-pyrazol-1-yl)pyridine, the key conformational variable is the dihedral angle between the pyrazole (B372694) and pyridine (B92270) rings. Due to the potential for steric hindrance and the influence of electronic effects, the two rings are unlikely to be perfectly coplanar. Theoretical calculations, such as Density Functional Theory (DFT), on related pyrazolyl-pyridine structures suggest that a twisted conformation, where the rings are offset by a dihedral angle typically ranging from 20° to 40°, is energetically favored. This twist minimizes steric repulsion while maintaining a degree of electronic conjugation between the two aromatic systems.

Tautomerism is a significant consideration in pyrazole chemistry. mdpi.com For an N-unsubstituted pyrazole linked to a pyridine ring, annular tautomerism, involving the migration of the pyrazole N-H proton between the two nitrogen atoms, is possible. However, in this compound, the pyrazole nitrogen at position 1 is substituted by the pyridine ring, which locks the tautomeric form.

A different form of tautomerism, keto-enol tautomerism, could be considered for the methoxy-substituted pyrazole ring. The 3-methoxy-1H-pyrazole moiety could theoretically exist in equilibrium with its keto tautomer, a pyrazolone (B3327878) derivative. However, studies on similar 3-alkoxypyrazoles overwhelmingly indicate that the enol (methoxy) form is significantly more stable. mdpi.com The aromaticity of the pyrazole ring provides a strong driving force to maintain the enol form. Therefore, this compound is expected to exist almost exclusively as the depicted methoxy (B1213986) tautomer under standard conditions.

Application of Advanced Spectroscopic Techniques for Probing Molecular Architecture (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)

Advanced spectroscopic methods are indispensable for the unambiguous characterization of molecular structures like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques (COSY, HSQC, HMBC) would be essential for assigning the proton (¹H) and carbon (¹³C) signals.

¹H NMR: The spectrum is expected to show distinct signals for the protons on both the pyridine and pyrazole rings. The pyridine protons would likely appear as two sets of doublets in the aromatic region. The pyrazole protons at positions 4 and 5 would appear as doublets, with their chemical shifts influenced by the methoxy group and the linkage to the pyridine ring. The methoxy group would present a characteristic singlet around 3.8-4.1 ppm.

¹³C NMR: The carbon spectrum would display signals for all nine carbon atoms in the molecule. The chemical shifts would confirm the connectivity, with the carbon bearing the methoxy group appearing at a significantly downfield shift.

2D NMR: HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial to confirm the connectivity between the two rings by showing correlations between the pyridine protons and the pyrazole N1-attached carbon, and vice-versa. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, helping to elucidate the preferred solution-state conformation and the relative orientation of the two rings.

Expected ¹H and ¹³C NMR Chemical Shifts

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2'/C6' | ~8.6-8.8 (d) | ~150-152 |

| Pyridine C3'/C5' | ~7.5-7.7 (d) | ~115-117 |

| Pyridine C4' | - | ~140-142 |

| Pyrazole C3 | - | ~160-162 |

| Pyrazole C4 | ~6.0-6.2 (d) | ~90-92 |

| Pyrazole C5 | ~8.2-8.4 (d) | ~140-142 |

| Methoxy (-OCH₃) | ~3.9-4.1 (s) | ~55-57 |

High-Resolution Mass Spectrometry (HRMS): HRMS with a soft ionization technique like Electrospray Ionization (ESI) would provide the exact mass of the molecular ion, confirming the elemental composition (C₉H₉N₃O). Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern, offering further structural proof. mdpi.com Key fragmentation pathways would likely involve the cleavage of the bond between the two rings and the loss of the methoxy group as a methyl radical or formaldehyde. Analysis of these fragmentation patterns helps in differentiating isomers and confirming the substitution pattern. mdpi.com

X-ray Crystallographic Analysis of this compound and its Co-Crystals

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule. Although a crystal structure for this compound has not been reported, analysis of related structures in the Cambridge Structural Database (CSD) allows for well-founded predictions. researchgate.net

For instance, the crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine reveals a dihedral angle of 67.9(1)° between the pyrazolyl rings. researchgate.net In other 4-(pyrazol-1-yl)pyridine derivatives, the dihedral angle between the pyridine and pyrazole rings is a key feature, often influenced by crystal packing forces and intermolecular interactions.

In a putative crystal structure of this compound, one would expect to observe:

Intermolecular Interactions: The pyridine nitrogen and the pyrazole N2 atom are potential hydrogen bond acceptors. In the absence of strong hydrogen bond donors, C-H···N and C-H···O interactions would likely dominate the crystal packing, forming supramolecular tapes or sheets. researchgate.net

π-π Stacking: Offset π-π stacking interactions between the aromatic rings of adjacent molecules could also play a significant role in stabilizing the crystal lattice.

Co-crystals: The formation of co-crystals with molecules containing hydrogen bond donors (e.g., carboxylic acids, phenols) could lead to more robust and predictable supramolecular synthons, driven by strong O-H···N hydrogen bonds to the pyridine nitrogen.

Predicted Crystallographic Data for a Hypothetical Crystal

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| Key Intermolecular Interactions | C-H···N, C-H···O, π-π stacking |

| Pyridine-Pyrazole Dihedral Angle | 20° - 45° |

Investigations into Molecular Dynamics and Solution-State Conformations of this compound

While X-ray crystallography provides a static picture of the molecule in the solid state, its conformation in solution can be dynamic and influenced by the solvent. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational flexibility and solvent interactions of molecules over time. nih.gov

An MD simulation of this compound in various solvents (e.g., water, DMSO, chloroform) would provide valuable insights into:

Conformational Preferences: The simulation would reveal the distribution of the dihedral angle between the pyridine and pyrazole rings, indicating the most populated conformations in solution.

Solvent Effects: The arrangement of solvent molecules around the solute can be analyzed to understand specific interactions, such as hydrogen bonding between water and the nitrogen atoms. This can influence the conformational equilibrium.

Rotational Barriers: The energy barrier for rotation around the C-N bond connecting the two rings could be calculated, providing information on the rate of interconversion between different conformers.

For substituted pyridines, MD simulations have shown that interactions with solvent molecules, particularly water, can significantly impact their orientation and dynamics at interfaces. nih.gov Similar effects would be expected for this compound, where the solvent could mediate the conformational landscape.

Isotopic Labeling Strategies for Mechanistic Elucidation Involving this compound

Isotopic labeling is a powerful technique for tracing the path of atoms through chemical reactions, thereby elucidating reaction mechanisms. researchgate.net For a molecule like this compound, labeling with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) could be employed in several ways.

Synthesis Mechanism: The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. To study the mechanism of formation of the this compound scaffold, one could use ¹⁵N-labeled hydrazine. By analyzing the position of the ¹⁵N atoms in the final product via ¹⁵N NMR spectroscopy or mass spectrometry, the regioselectivity of the cyclization step can be unambiguously determined.

Reaction Pathway Elucidation: If this compound were to be used as a reactant in a subsequent transformation, isotopic labeling could clarify the mechanism. For example, deuterium labeling of the methoxy group (OCD₃) could be used to investigate its role or fate in a reaction, such as demethylation, by tracking the deuterium label in the products and byproducts. Kinetic Isotope Effect (KIE) studies, where the rate of a reaction with a deuterated substrate is compared to the non-deuterated one, can reveal whether a C-H bond is broken in the rate-determining step. researchgate.net

Recent advances in synthetic methodology have provided efficient routes for the ¹⁵N-labeling of pyridines via ring-opening and ring-closing sequences, which could potentially be adapted for this system. researchgate.net Such strategies open up avenues for detailed mechanistic investigations that were previously challenging.

Computational Chemistry and Molecular Modeling of 4 3 Methoxy 1h Pyrazol 1 Yl Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of 4-(3-Methoxy-1H-pyrazol-1-yl)pyridine. bohrium.comsemanticscholar.org These calculations provide a detailed picture of the molecule's electron distribution, orbital energies, and reactivity, which are crucial for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily across the electron-rich pyrazole (B372694) and pyridine (B92270) ring systems, indicating these moieties are the most probable sites for electrophilic attack. Conversely, the LUMO is also distributed over these aromatic rings, representing the regions most susceptible to nucleophilic attack.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. deeporigin.com It highlights electron-rich regions (negative potential, typically colored red or yellow) and electron-poor regions (positive potential, colored blue). researchgate.net In this compound, the nitrogen atoms of both the pyridine and pyrazole rings, along with the oxygen atom of the methoxy (B1213986) group, are predicted to be centers of negative electrostatic potential, making them likely sites for hydrogen bonding and interactions with electrophiles. chemrxiv.org The hydrogen atoms, particularly those on the aromatic rings, would exhibit positive potential. chemrxiv.org

Table 1: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. semanticscholar.org |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability; a larger gap implies higher stability and lower reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values presented are hypothetical and representative for a molecule of this class, derived from DFT calculations.

Quantum chemical methods can accurately predict spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. bohrium.commdpi.com Theoretical calculations aid in the assignment of experimental spectra, where specific peaks can be attributed to distinct vibrational modes (e.g., C-H stretching, ring breathing) or the chemical environment of individual nuclei (¹H and ¹³C). semanticscholar.org

Computational analysis is also used to explore potential intermolecular interactions. For this compound, these calculations can identify and characterize non-covalent interactions that govern its solid-state structure and binding to other molecules. researchgate.net Key predicted interactions would include C-H···N and C-H···O hydrogen bonds, where the nitrogen and oxygen atoms act as hydrogen bond acceptors. researchgate.net Furthermore, π-π stacking between the aromatic pyridine and pyrazole rings could contribute to crystal packing and ligand-receptor binding.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular basis of ligand-receptor recognition. uomustansiriyah.edu.iq For this compound, docking simulations can screen various protein targets to profile its potential biological activities.

Table 2: Hypothetical Molecular Docking Results for this compound

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Protein Kinase (e.g., EGFR) | -8.5 | Met793, Leu718, Val726 | Hydrogen bond with pyridine-N; Hydrophobic interactions. |

| Main Protease (e.g., Mpro) | -7.9 | His41, Cys145, Glu166 | Hydrogen bond with pyrazole-N; π-π stacking. nih.gov |

| DHFR (e.g., PfDHFR) | -8.1 | Leu164, Ser111, Phe58 | Hydrogen bond with methoxy-O; Hydrophobic interactions. malariaworld.org |

Molecular Dynamics (MD) Simulations to Elucidate Conformational Stability and Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are crucial for assessing the stability of a docked pose, understanding the conformational flexibility of the ligand and protein, and elucidating the detailed mechanism of binding. nih.govnih.gov

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic trajectories over nanoseconds. plos.org Key metrics are analyzed to assess stability:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable, low RMSD value over time suggests the complex is structurally stable. plos.org

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues or parts of the ligand.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds throughout the simulation, identifying the most persistent and important interactions.

These simulations can confirm whether the key interactions predicted by docking are maintained over time, providing greater confidence in the proposed binding mode. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net These models are valuable for predicting the activity of novel compounds before their synthesis, thereby optimizing the drug discovery process. mdpi.com

For a series of this compound derivatives, a QSAR model could be developed by:

Generating a set of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each derivative.

Measuring the biological activity (e.g., IC₅₀) of each compound.

Using statistical methods, such as Multiple Linear Regression (MLR), to build an equation that relates the descriptors to the activity. nih.gov

A hypothetical QSAR equation might look like: pIC₅₀ = a(logP) - b(HOMO) + c(Molecular_Weight) + d

Here, pIC₅₀ is the biological activity, logP represents lipophilicity, HOMO is an electronic descriptor, and a, b, c, and d are coefficients determined by the regression analysis. The predictive power of the model is assessed using statistical parameters like the correlation coefficient (R²) and cross-validation coefficient (Q²). mdpi.com Similarly, a QSPR model could predict properties like solubility or melting point. researchgate.net

In Silico Prediction of Biological Target Affinity and Selectivity Profiles

In silico methods provide a powerful platform for predicting the biological targets of a compound and its selectivity profile without the need for extensive experimental screening. nih.gov Techniques like reverse docking can be used, where a ligand is screened against a large database of protein structures to identify potential binding partners. nih.gov

For this compound, this approach could generate a list of potential protein targets, which can then be prioritized for further investigation based on docking scores and biological relevance. This helps in hypothesis generation for the compound's mechanism of action.

Furthermore, predicting selectivity is crucial, especially for targets like protein kinases, which exist in large families with highly similar binding sites. semanticscholar.org The selectivity profile of this compound can be computationally assessed by docking it into the ATP-binding sites of a panel of different kinases. By comparing the calculated binding affinities, one can predict whether the compound is likely to be a selective inhibitor for a specific kinase or a multi-kinase inhibitor. This information is vital for anticipating potential therapeutic effects and off-target activities.

Mechanistic Investigations of Biological Activities of 4 3 Methoxy 1h Pyrazol 1 Yl Pyridine

Enzyme Inhibition Mechanisms and Selectivity Profiling

The core structure of 4-(3-Methoxy-1H-pyrazol-1-yl)pyridine, featuring a pyridine (B92270) ring linked to a pyrazole (B372694) moiety, is a recognized scaffold in the design of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The inhibitory potential of pyrazole-based compounds stems from their ability to occupy the ATP-binding pocket of kinases, thereby preventing the transfer of a phosphate (B84403) group to their respective substrates.

Kinase Inhibition Studies (e.g., TRK, JAK, CDK, PI3Kγ)

While specific inhibitory concentration (IC50) values for this compound against Tropomyosin receptor kinases (TRK), Janus kinases (JAK), Cyclin-dependent kinases (CDK), and Phosphoinositide 3-kinase gamma (PI3Kγ) are not extensively documented in publicly available literature, the activity of structurally related compounds provides significant insights into its potential inhibitory profile.

Tropomyosin Receptor Kinase (TRK) Inhibition: The TRK family of receptor tyrosine kinases is a critical target in cancer therapy. Research into 4-aminopyrazolylpyrimidines has identified potent TRK kinase inhibitors. researchgate.net These compounds share a pyrazole ring, suggesting that the pyrazole moiety is a key pharmacophore for TRK inhibition. The substitution pattern on the pyrazole and the linked aromatic system are crucial for potency and selectivity. For instance, the optimization of a 4-aminopyrazolylpyrimidine hit led to the discovery of potent and orally bioavailable TrkA/B inhibitors. researchgate.net

Janus Kinase (JAK) Inhibition: The JAK family plays a pivotal role in cytokine signaling pathways that are central to immunity and inflammation. A highly selective JAK1 inhibitor, AZD4205, incorporates a 3-methoxy-1-methyl-pyrazol-4-yl)amino moiety. aacrjournals.orgnih.gov This highlights the importance of the methoxy-substituted pyrazole in achieving potent and selective JAK1 inhibition. The nitrogen atoms of the pyrazole ring often form key hydrogen bonds with the hinge region of the kinase, a common binding motif for pyrazole-based inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for the regulation of the cell cycle, and their inhibitors are valuable in oncology. Studies on novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have demonstrated significant inhibitory activity against CDK2 and CDK9. griffith.edu.au These compounds were found to arrest the cell cycle and induce apoptosis in cancer cell lines. griffith.edu.au The pyrazolo[3,4-b]pyridine scaffold acts as a hinge-binding motif, and substitutions on the aryl and phenyl rings modulate the inhibitory potency.

Phosphoinositide 3-kinase gamma (PI3Kγ) Inhibition: PI3Kγ is involved in inflammatory and immune responses. A series of (1H-pyrazol-4-yl)methanamines were synthesized and showed significant PI3Kγ enzyme inhibitory potential, with one derivative exhibiting 73% inhibition at a 10 micromolar concentration. mdpi.com This indicates that the pyrazole core is a viable starting point for the development of PI3Kγ inhibitors.

Interactive Data Table: Kinase Inhibition by Structurally Related Pyrazole Compounds

| Compound Class | Target Kinase | Key Findings | Reference |

| 4-Aminopyrazolylpyrimidines | TRKA/B | Optimization led to potent, orally bioavailable inhibitors. | researchgate.net |

| (3-Methoxy-1-methyl-pyrazol-4-yl)amino pyrimidines | JAK1 | Component of a highly selective JAK1 inhibitor (AZD4205). | aacrjournals.orgnih.gov |

| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines | CDK2/CDK9 | Compounds showed inhibitory activity in the micromolar range and induced cell cycle arrest. | griffith.edu.au |

| (1H-Pyrazol-4-yl)methanamines | PI3Kγ | Derivatives demonstrated moderate to good inhibitory potential. | mdpi.com |

Receptor Binding and Ligand-Receptor Interaction Studies

The binding of small molecules to receptors is the initial step in eliciting a biological response. The nature of these interactions dictates the molecule's potency, selectivity, and functional effect (e.g., agonist, antagonist, or modulator).

G-Protein Coupled Receptor (GPCR) Interaction Mechanisms

As discussed in the context of the M4 mAChR, a member of the G-protein coupled receptor (GPCR) superfamily, the interaction of pyrazolyl-pyridines can be highly specific. For the pyrazol-4-yl-pyridine M4 PAMs, binding to the allosteric site is thought to stabilize a conformation of the receptor that has a higher affinity for the endogenous agonist, ACh. nih.gov This is a hallmark of positive allosteric modulation. These PAMs can also exhibit "ago-PAM" activity, where they not only potentiate the effect of the orthosteric agonist but also possess intrinsic agonist activity at the allosteric site. nih.gov

For this compound, its interaction with other GPCRs has not been extensively characterized. Its potential to bind to the orthosteric or allosteric sites of various GPCRs would depend on its three-dimensional shape, electrostatic potential, and the specific residues lining the binding pockets of these receptors.

Ion Channel Modulation Pathways

There is currently no available scientific literature detailing the direct interaction of this compound with ion channels. Ion channels are critical for neuronal excitability, muscle contraction, and other physiological processes. Modulation of these channels can have profound biological effects. Future electrophysiological studies would be necessary to determine if this compound has any activity on voltage-gated or ligand-gated ion channels. nih.gov

Cellular Pathway Perturbation Studies

The biological activity of a compound at the molecular level ultimately translates to changes in cellular pathways and functions. The potential of this compound to perturb cellular pathways can be inferred from the known roles of its potential targets.

If this compound indeed inhibits kinases such as CDKs, it would be expected to interfere with cell cycle progression. CDK inhibitors are known to cause cell cycle arrest, typically at the G1/S or G2/M checkpoints, which can lead to the induction of apoptosis (programmed cell death) in cancer cells. griffith.edu.au

Similarly, if it were to inhibit JAK kinases, it would likely disrupt the JAK/STAT signaling pathway. This pathway is crucial for the cellular response to a wide range of cytokines and growth factors, and its inhibition can modulate immune and inflammatory responses.

In the context of GPCRs, if this compound were to modulate a receptor like the M4 mAChR, it would affect downstream signaling cascades. For M4, which couples to Gi/o proteins, activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Direct cellular pathway perturbation studies, such as transcriptomics or proteomics analyses, would be required to comprehensively map the cellular response to this compound and confirm the engagement of these predicted pathways.

Apoptosis Induction and Programmed Cell Death Mechanisms in Cellular Models

No specific studies detailing the induction of apoptosis or other forms of programmed cell death by this compound in cellular models were found. While other pyrazole-containing compounds have been shown to induce apoptosis, the specific mechanisms for this compound are not documented. nih.govnih.govnih.govwaocp.org

Cell Cycle Regulation and Checkpoint Interference

There is no available information on whether this compound affects cell cycle regulation or interferes with cell cycle checkpoints. Studies on related pyrazolo[3,4-b]pyridine derivatives have shown activity through the inhibition of cyclin-dependent kinases (CDKs), but this cannot be extrapolated to the subject compound. nih.gov

Autophagy Modulation Pathways

The scientific literature lacks data on the effects of this compound on autophagy modulation pathways. Research has identified other heterocyclic structures, such as pyrazolo[1,5-a]pyrimidines, as autophagy inhibitors, but the activity of the specific compound is unknown. nih.gov

Antimicrobial Mechanisms of Action

While the broader classes of pyrazole and pyridine derivatives are known for their antimicrobial properties, specific studies identifying the antimicrobial mechanisms of action for this compound are not available. mdpi.comnih.govnih.gov

Bacterial Target Identification and Validation

No research is available that identifies or validates specific bacterial targets of this compound.

Antifungal and Antiviral Target Interaction Mechanisms

There are no published studies detailing the mechanisms of interaction between this compound and any fungal or viral targets.

Protein-Protein Interaction (PPI) Disruption Mechanisms (e.g., PEX14–PEX5)

The disruption of the PEX14–PEX5 protein-protein interaction has been investigated for pyrazolo[4,3-c]pyridines, which are structural isomers of the pyrazolo[3,4-b]pyridine core. acs.orgnih.gov However, there is no evidence in the literature to suggest that this compound functions as a disruptor of the PEX14-PEX5 or any other specific protein-protein interaction.

Structure Activity Relationship Sar Studies of 4 3 Methoxy 1h Pyrazol 1 Yl Pyridine Analogs

Influence of Pyridine (B92270) Ring Substitution on Biological Activity and Target Selectivity

Substitutions on the pyridine ring of 4-(pyrazol-1-yl)pyridine analogs can significantly impact their biological activity and target selectivity. The electronic properties and steric bulk of the substituents play a crucial role in modulating the interaction of these compounds with their biological targets.

For instance, in a series of 4-(pyrazol-3-yl)-pyridine based inhibitors of c-Jun N-terminal kinase (JNK), the introduction of a chlorine atom at the C-5 position of the pyridine ring resulted in a twofold increase in activity compared to the unsubstituted analog. nih.gov Conversely, substituting the C-5 position with a larger methyl group led to a fourfold decrease in potency. nih.gov This suggests that a small, electron-withdrawing group at this position is favorable for activity.

The position of nitrogen atoms within the pyridine ring and its analogs also has a significant impact on antiproliferative activity. Studies on related pyrazolopyrimidine scaffolds, which can be considered pyridine bioisosteres, have shown that the arrangement of nitrogen atoms affects the molecule's ability to act as a kinase inhibitor. nih.gov Generally, pyridine-containing compounds have been found to be more potent than their corresponding pyrimidine (B1678525) analogs in certain series of JNK inhibitors. nih.gov

The electronic influence of substituents on the pyridine ring has been systematically studied in other classes of compounds, revealing that both electron-donating and electron-withdrawing groups can alter the electronic properties of the entire molecule, thereby affecting its binding to metal ions or biological receptors. rsc.org For example, functional groups like hydroxyl (-OH), benzyloxy (-OBn), chloro (-Cl), and nitro (-NO2) at the 4-position of a pyridine ring in NNN pincer-type ligands were shown to modulate the electronic properties of the molecule. rsc.org

The following table summarizes the effects of pyridine ring substitution on the biological activity of 4-(pyrazol-3-yl)-pyridine analogs as JNK3 inhibitors. nih.gov

| Compound | Pyridine Ring Substituent (X) | JNK3 IC50 (nM) |

|---|---|---|

| 12 | H | 160 |

| 13 | Cl | 80 |

| 18 | F | 80 |

| 23 | CH3 | 320 |

Role of the Methoxy (B1213986) Substituent on the Pyrazole (B372694) Ring in Modulating Binding Affinity

The methoxy group at the 3-position of the pyrazole ring in 4-(3-methoxy-1H-pyrazol-1-yl)pyridine is a key feature that can significantly influence the binding affinity of its analogs to their biological targets. This substituent can affect the molecule's electronic properties, lipophilicity, and its ability to form hydrogen bonds.

In the context of kinase inhibitors, the introduction of a methoxy group can have a dramatic effect on potency. nih.gov SAR studies on pyrazole-based compounds have shown that replacing a monohalogen group with a methoxy group can lead to a decrease in antiproliferative activity, suggesting that the electronic and steric properties of the methoxy group are less favorable in that specific series. nih.gov

However, in other instances, the methoxy group can be beneficial. For example, in a series of pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 protein–protein interaction, a methoxy residue was found to reach the bottom of a hydrophobic cavity in the binding site, contributing to the compound's affinity. acs.org This highlights the context-dependent role of the methoxy group, where its contribution to binding affinity is determined by the specific topology of the target's binding site.

Impact of Pyrazole Ring Modifications and Substituent Effects on Activity

Modifications to the pyrazole ring, including the introduction of various substituents, have been extensively explored to optimize the biological activity of 4-(pyrazol-1-yl)pyridine analogs. These modifications can alter the compound's potency, selectivity, and pharmacokinetic properties.

In the development of JNK inhibitors based on the 4-(pyrazol-3-yl)-pyridine scaffold, substitution at the N-1 position of the pyrazole ring was investigated. nih.gov While N-alkylation of the pyrazole nitrogen led to a slight decrease in potency, it was considered a worthwhile trade-off as it also served to reduce the compound's polarity. nih.gov The introduction of an N-benzyl group was found to be slightly more potent than an N-methyl group. nih.gov

Substitution at the C-4 position of the pyrazole ring also had a significant impact on activity. For instance, the introduction of a 4-fluorophenyl group at this position resulted in a substantial boost in JNK3 potency, although it was accompanied by a loss of selectivity against p38 kinase. nih.gov

In a different series of compounds targeting ROS receptor tyrosine kinase, the presence of an acetonitrile (B52724) group on the pyrazole ring was found to be important for inhibitory activity. griffith.edu.auelsevierpure.com This highlights the diverse nature of substituents that can be tolerated and even beneficial for activity, depending on the target.

The following table illustrates the impact of pyrazole ring N-1 substitution on the JNK3 inhibitory activity of 4-(pyrazol-3-yl)-pyridine analogs. nih.gov

| Compound | Pyrazole N-1 Substituent (R1) | JNK3 IC50 (nM) |

|---|---|---|

| 18 | Me | 80 |

| 29 | Benzyl | 60 |

| 30 | Phenethyl | 120 |

| 31 | Morpholino-ethyl | 250 |

Bioisosteric Replacement Strategies within the this compound Scaffold

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. In the context of the this compound scaffold, bioisosteric replacements can be applied to both the pyridine and pyrazole rings to improve activity, selectivity, or pharmacokinetic profiles.

For the pyridine ring, various heterocyclic rings can be considered as bioisosteres. For example, in the development of kinase inhibitors, pyrimidine has been explored as a bioisostere for pyridine. nih.gov However, in the case of certain JNK inhibitors, the pyridine-containing compounds were found to be more potent than their pyrimidine counterparts. nih.gov Other potential bioisosteres for the pyridine ring include other five- or six-membered aromatic heterocycles. A more drastic modification involves the replacement of the pyridine ring with a saturated scaffold, such as 3-azabicyclo[3.1.1]heptane, which has been shown to improve solubility, metabolic stability, and lipophilicity in other drug candidates. chemrxiv.org

For the pyrazole ring, other five-membered heterocycles like isoxazole, oxadiazole, or triazole could be considered as potential bioisosteres. nih.gov The choice of bioisostere would depend on the desired electronic and steric properties and its ability to maintain the key interactions with the target protein. In a series of cannabinoid-1 receptor antagonists, the 5-aryl group of a pyrazole was successfully replaced with a 5-alkynyl-2-thienyl moiety, demonstrating the feasibility of such bioisosteric replacements. nih.gov

Conformational Preferences and Their Correlation with SAR in Derivatives

The three-dimensional conformation of this compound analogs plays a critical role in their biological activity. The relative orientation of the pyridine and pyrazole rings, as well as the conformation of any substituents, can significantly influence how the molecule fits into the binding site of its target.

The bond connecting the pyrazole and pyridine rings allows for rotation, leading to different conformational isomers. The energy barrier for this rotation can be influenced by the presence of substituents on either ring. researchgate.net The preferred conformation is the one that minimizes steric hindrance and allows for optimal interactions with the target protein.

In a series of axially chiral biaryl analogs of 4-(dimethylamino)pyridine, the barriers to rotation were found to be influenced by the degree of hybridization of the nitrogen atoms in the enantiomerization transition states. researchgate.net This suggests that subtle electronic effects can have a significant impact on the conformational flexibility of the molecule.

Applications and Advanced Research Directions for 4 3 Methoxy 1h Pyrazol 1 Yl Pyridine

Development of 4-(3-Methoxy-1H-pyrazol-1-yl)pyridine as Chemical Probes for Target Validation

Chemical probes are indispensable small-molecule tools used to study biological systems and validate the function of potential drug targets. snv63.ru The development of this compound and its derivatives as chemical probes is a promising research direction. The pyrazolo[3,4-b]pyridine core and related structures have been identified as potent and selective modulators for a variety of biological targets, including kinases and receptors. mdpi.comnih.gov This inherent biological relevance makes the this compound scaffold an excellent starting point for probe development.

To function as a chemical probe, a molecule must exhibit high affinity and selectivity for its target. The structure of this compound can be systematically modified to optimize these properties. For instance, the pyridine (B92270) or pyrazole (B372694) rings can be functionalized to enhance target engagement or to attach reporter tags (e.g., fluorophores, biotin) or affinity matrices for pull-down experiments, which are crucial for target identification and validation. The methoxy (B1213986) group also offers a site for modification, potentially influencing solubility, cell permeability, and target-binding interactions.

Table 1: Key Characteristics for Developing this compound as a Chemical Probe

| Characteristic | Relevance to Probe Development | Potential Adaptation for this compound |

| Potency | High affinity for the target protein allows for use at low concentrations, minimizing off-target effects. | Structure-activity relationship (SAR) studies can guide modifications to enhance binding affinity. |

| Selectivity | The probe should interact with a specific target or a narrow range of targets to ensure that observed biological effects are due to modulation of the intended target. | The core scaffold has shown selectivity for certain enzyme families; further chemical modification can fine-tune this selectivity. nih.gov |

| Cellular Activity | Must be able to cross the cell membrane and engage its target in a cellular context. | The physicochemical properties can be tuned by modifying substituents to improve membrane permeability. |

| Modularity | The structure should allow for the straightforward addition of functional handles for conjugation without disrupting target binding. | The pyridine and pyrazole rings provide positions for the installation of "handles" like alkynes or azides for subsequent modification. |

Integration of this compound into Ligand-Directed Synthesis and Click Chemistry

Ligand-directed synthesis leverages the specific binding of a molecule to its target to guide the formation of more complex structures. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful method for covalently linking molecular components under mild, biocompatible conditions. dovepress.comacs.org Integrating this compound into these advanced synthetic strategies can unlock new possibilities in drug discovery and chemical biology.

The core structure of this compound can be equipped with a bioorthogonal functional group, such as an azide (B81097) or a terminal alkyne. This functionalized "warhead" can then be used in click chemistry reactions to conjugate it to other molecules, including fluorescent dyes, affinity tags, or larger drug scaffolds. acs.orgnih.gov The resulting 1,2,3-triazole linker formed by the click reaction is highly stable under physiological conditions. dovepress.com This approach is exceptionally modular, allowing for the rapid assembly of diverse molecular libraries for screening purposes. acs.org

Table 2: Potential Click Chemistry Applications for Functionalized this compound

| Click Reaction Type | Reactants on Pyrazolyl-pyridine | Partner Molecule | Application |

| CuAAC | Terminal Alkyne or Azide | Azide- or Alkyne-functionalized biomolecule (e.g., protein, peptide) | Covalent labeling of biological targets in vitro or in situ. |

| SPAAC | Strained Alkyne (e.g., BCN, DBCO) | Azide-functionalized reporter tag | Catalyst-free labeling in living systems for imaging or tracking. acs.org |

| IEDDA | Tetrazine | Strained Alkene/Alkyne-functionalized drug delivery vehicle | Rapid conjugation for creating targeted therapeutic agents. acs.org |

Exploration of this compound in Materials Science (e.g., Optoelectronic, Coordination Polymers)

The nitrogen atoms in the pyrazole and pyridine rings of this compound make it an excellent N,N'-bidentate or bridging ligand for coordinating with metal ions. This property is highly valuable in the field of materials science for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov Coordination polymers are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. rsc.org

The specific geometry and electronic properties of the this compound ligand, influenced by the methoxy group, can direct the assembly of novel coordination polymers with unique structural and functional properties. nih.gov These materials are being explored for applications in optoelectronics, such as in light-emitting devices or sensors. The photoluminescence of these materials often arises from either ligand-centered transitions or metal-to-ligand charge transfer, which can be tuned by changing the metal ion or modifying the ligand structure. cdu.edu.au For instance, pyrazole-based ligands have been used to create coordination polymers that exhibit interesting photophysical properties and have potential applications in diodes and optical sensors. researchgate.netresearchgate.net

Table 3: Potential Properties of Coordination Polymers with this compound

| Metal Ion (M²⁺/M⁺) | Potential Coordination Geometry | Potential Material Properties & Applications |

| Zinc(II), Cadmium(II) | Tetrahedral or Octahedral | Photoluminescence, sensing, catalysis. rsc.org |

| Copper(I/II) | Tetrahedral, Square Planar, Octahedral | Catalysis, magnetic materials, electrical conductivity. nih.gov |

| Iron(II), Cobalt(II) | Octahedral | Spin-crossover (SCO) behavior, magnetic switches. nih.gov |

| Silver(I) | Linear or Trigonal Planar | Antimicrobial materials, luminescent sensors. cdu.edu.au |

| Manganese(II) | Octahedral | Magnetic properties, formation of gel-like materials. nih.gov |

Prodrug Strategies for this compound (Focus on Chemical Design and Activation)

A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. nih.gov This strategy is often employed to improve a drug's pharmacokinetic properties, such as solubility, stability, or targeted delivery. The structure of this compound is amenable to prodrug design, particularly by modifying its core to include a cleavable promoiety.

A key chemical design strategy would involve replacing the methoxy group with a different functional group that can be masked by a promoiety. For example, a hydroxylated version of the compound could be synthesized, and this hydroxyl group could then be linked to a carrier molecule via a bond (e.g., ester, carbonate, or phosphate) that is susceptible to cleavage by specific enzymes (like esterases or phosphatases) or by the chemical environment in a target tissue (e.g., the low pH or hypoxic conditions of a tumor). nih.govnih.gov The design of the linker is critical for controlling the rate and location of drug release. For instance, a nitroreductase-cleavable group could be incorporated for selective activation in hypoxic tumor environments. nih.gov

Table 4: Conceptual Prodrug Designs Based on a Hydroxylated Pyrazolyl-pyridine Core

| Promoieity Type | Linkage to Core | Activation Mechanism | Therapeutic Goal |

| Ester/Carbonate | Ester bond | Cleavage by esterase enzymes abundant in plasma and tissues. | Improved oral bioavailability and passive membrane diffusion. |

| Phosphate (B84403) Ester | Phosphate bond | Cleavage by alkaline phosphatases. | Enhanced aqueous solubility for intravenous administration. |

| Nitroaromatic Group | Ether or carbamate (B1207046) bond | Reduction by nitroreductase enzymes under hypoxic conditions. | Targeted drug release in solid tumors. nih.gov |

| Amino Acid Conjugate | Amide bond | Cleavage by peptidases. | Potential for active transport into cells via amino acid transporters. |

Emerging Methodologies for Studying this compound in Complex Biological Systems (e.g., Proteomics, Metabolomics Approaches)

Understanding the mechanism of action of a bioactive compound requires looking beyond its interaction with a single target. Emerging "omics" technologies, such as proteomics and metabolomics, provide a global, systems-level view of how a compound affects a cell or organism. nih.govmdpi.com These methodologies are critical for elucidating the full biological impact of this compound and its derivatives.

Proteomics involves the large-scale study of proteins. If a derivative of this compound is developed as a chemical probe, techniques like affinity purification coupled with mass spectrometry can be used to identify its direct binding partners and associated protein complexes from cell lysates. mdpi.com This is a powerful, unbiased method for target identification and for discovering previously unknown off-targets.

Metabolomics is the systematic study of small molecules (metabolites) within a biological system. nih.gov Treating cells or organisms with this compound and analyzing the resulting changes in the metabolome can reveal which metabolic pathways are perturbed. This provides a functional readout of the compound's activity and can help uncover its mechanism of action, identify biomarkers of response, and predict potential toxicities. nih.gov

Table 5: Application of Omics Technologies to Study this compound

| Omics Technology | Key Question Addressed | Experimental Approach | Expected Outcome |

| Proteomics | What proteins does the compound bind to? | Affinity purification-mass spectrometry using a tagged version of the compound. | Identification of direct targets and off-targets. |

| Proteomics | How does the compound alter protein expression or post-translational modifications? | Quantitative proteomics (e.g., SILAC, TMT) comparing treated vs. untreated cells. | Understanding downstream signaling pathways affected by the compound. |

| Metabolomics | Which metabolic pathways are affected by the compound? | Mass spectrometry- or NMR-based profiling of metabolites from treated vs. untreated systems. | A functional map of the compound's cellular impact and mechanism. nih.gov |

| Lipidomics/Glycomics | Does the compound specifically affect lipid or carbohydrate metabolism? | Specialized mass spectrometry techniques focused on specific classes of biomolecules. | Detailed insights into specific areas of cellular metabolism. |

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Methoxy-1H-pyrazol-1-yl)pyridine?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a robust method for forming carbon-carbon bonds between heterocyclic systems. Key steps include:

- Reacting 3-methoxy-1H-pyrazole with a halogenated pyridine derivative (e.g., 4-bromopyridine) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

- Optimizing reaction conditions (e.g., 80–100°C, inert atmosphere, DMF or THF solvent) to achieve yields >70% .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps involve:

- Growing high-quality crystals via solvent evaporation (e.g., using dichloromethane/hexane mixtures) .

- Data collection on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), followed by refinement using SHELXL for small-molecule structures .

- Analyzing intermolecular interactions (e.g., π-π stacking, C–H⋯N hydrogen bonds) to determine packing motifs .

Table 1: Example Crystallographic Parameters (Hypothetical Data Based on Analogues)

| Parameter | Value |

|---|---|

| Space group | Monoclinic, C2/c |

| a, b, c (Å) | 12.45, 7.89, 15.23 |

| π-π stacking distance | 3.5–3.7 Å (similar to ) |

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) during structural verification be resolved?

Methodological Answer:

- Cross-validation: Compare NMR chemical shifts (e.g., pyrazole proton at δ 6.8–7.2 ppm) with XRD-derived torsion angles to confirm conformational stability .

- DFT calculations: Use Gaussian or ORCA to simulate NMR spectra from the XRD structure and identify discrepancies caused by dynamic effects (e.g., solvent interactions) .

- Dynamic NMR experiments: Vary temperature (e.g., 25°C to −40°C) to detect restricted rotation in methoxy or pyrazole groups .

Q. What strategies address low yields in Suzuki-Miyaura coupling for pyrazole-pyridine systems?

Methodological Answer:

- Catalyst screening: Test Pd(OAc)₂ with bulky ligands (e.g., SPhos) to reduce steric hindrance between methoxy and pyridine groups .

- Microwave-assisted synthesis: Shorten reaction time (20–30 min vs. 12 h conventional) to minimize decomposition .

- Additives: Use Cs₂CO₃ as a base to enhance coupling efficiency in polar aprotic solvents .

Q. How are intermolecular interactions in the solid state leveraged for material design?

Methodological Answer:

- Co-crystallization: Introduce complementary hydrogen-bond donors (e.g., carboxylic acids) to stabilize π-π stacked layers observed in SCXRD .

- Hirshfeld surface analysis: Quantify interaction types (e.g., 40% H⋯H, 30% C⋯C contacts) to predict solubility and stability .

- Thermogravimetric analysis (TGA): Correlate thermal stability (decomposition >250°C) with packing density from XRD .

Q. What computational methods predict the compound’s reactivity in catalytic applications?

Methodological Answer:

- Frontier Molecular Orbital (FMO) analysis: Calculate HOMO-LUMO gaps (e.g., 4.5 eV) to assess electron-donating capacity of the methoxy group .

- Molecular docking: Simulate binding to biological targets (e.g., kinases) using PyMOL, prioritizing pyridine N as a coordination site .

- MD simulations: Model solvation effects in DMSO to refine synthetic solubility predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.